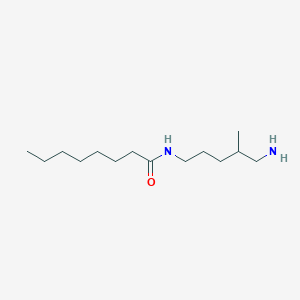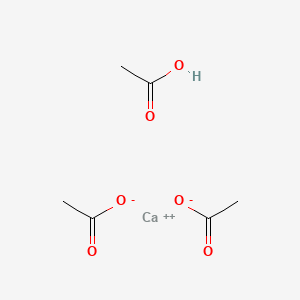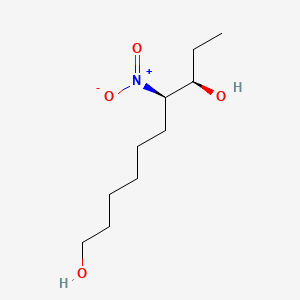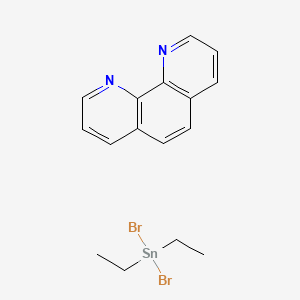
Dibromo(diethyl)stannane; 1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC292409 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC292409 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it often includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC292409 is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include batch processing and continuous flow synthesis, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
NSC292409 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving NSC292409 often require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC292409 may produce a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
NSC292409 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies of cellular processes and as a tool for investigating biochemical pathways.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of NSC292409 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Properties
CAS No. |
63904-09-6 |
|---|---|
Molecular Formula |
C16H18Br2N2Sn |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
dibromo(diethyl)stannane;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2C2H5.2BrH.Sn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h1-8H;2*1H2,2H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
UAMSUDJAZGILJZ-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn](CC)(Br)Br.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


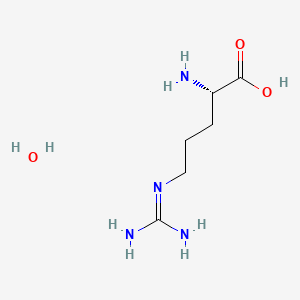
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)

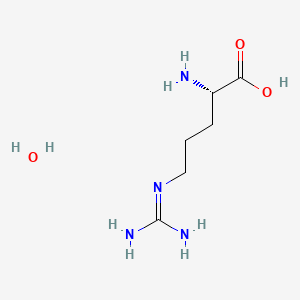
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
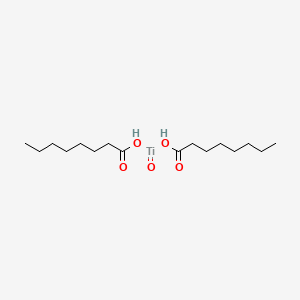
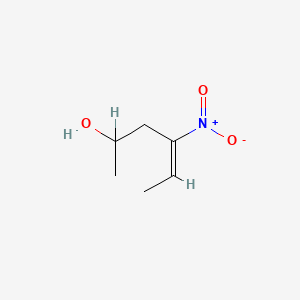
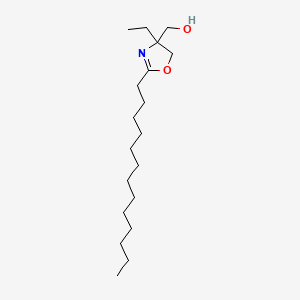
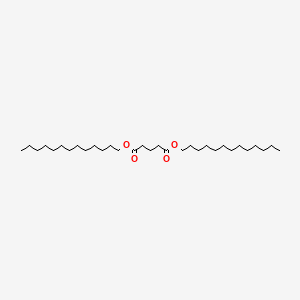
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
